Cas no 57067-81-9 (Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)-)

57067-81-9 structure
Product name:Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)-
Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)- Chemical and Physical Properties
Names and Identifiers
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- Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)-
- N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
- N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide
- DTXSID80502436
- CHEMBL3229082
- SCHEMBL11528262
- 57067-81-9
-
- Inchi: InChI=1S/C16H26N2O2/c1-3-4-11-18(16-17-13(2)12-20-16)15(19)14-9-7-5-6-8-10-14/h12,14H,3-11H2,1-2H3
- InChI Key: DUZJWTFIQCWMSD-UHFFFAOYSA-N
- SMILES: C(N(C1=NC(C)=CO1)C(C1CCCCCC1)=O)CCC
Computed Properties
- Exact Mass: 278.19958
- Monoisotopic Mass: 278.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.34
Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
57067-81-9 (Cycloheptanecarboxamide, N-butyl-N-(4-methyl-2-oxazolyl)-) Related Products
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